
Cyclopentanone oxime
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lysergic acid diethylamide involves several steps, starting from lysergic acid. One common method involves the condensation of lysergic acid with diethylamine . The reaction typically requires an acidic catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of lysergic acid diethylamide follows similar synthetic routes but on a larger scale. The process involves the cultivation of the ergot fungus to obtain lysergic acid, followed by chemical synthesis to produce lysergic acid diethylamide . The production process is highly regulated due to the compound’s potent effects and legal status.
Chemical Reactions Analysis
Types of Reactions
Lysergic acid diethylamide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its synthesis and modification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of lysergic acid diethylamide can lead to the formation of 2-oxo-3-hydroxy-LSD .
Scientific Research Applications
Organic Synthesis
Role as an Intermediate:
Cyclopentanone oxime serves as a crucial intermediate in the synthesis of numerous organic compounds. It is particularly valuable in the pharmaceutical and agrochemical industries where it aids in the development of active ingredients and other derivatives. The ability to modify its structure allows for the creation of a wide range of biologically active molecules .
Case Study:
A study demonstrated the synthesis of this compound derivatives that exhibited anticancer properties. These derivatives were evaluated for their efficacy against various cancer cell lines, showcasing the potential of this compound in medicinal chemistry .
Analytical Chemistry
Preparation of Derivatives:
In analytical chemistry, this compound is utilized to prepare derivatives for chromatographic and spectroscopic analysis. This facilitates the identification and quantification of complex mixtures, enhancing the accuracy of analytical methods .
Application Example:
The use of this compound in developing analytical methods for environmental samples has been documented, where it aids in detecting trace amounts of pollutants through advanced chromatographic techniques.
Polymer Chemistry
Chain Transfer Agent:
this compound acts as a chain transfer agent in polymerization processes. Its incorporation can significantly enhance the thermal stability and mechanical strength of polymers, making it a valuable additive in material science .
Research Insight:
Research has shown that using this compound in polymer synthesis can lead to improved properties in thermoplastics, which are essential for various industrial applications.
Coordination Chemistry
Formation of Coordination Complexes:
The compound is employed to form coordination complexes that are integral to catalysis and materials science. These complexes exhibit unique reactivity and selectivity, making them suitable for various catalytic processes .
Example Application:
Studies have explored the use of this compound-based ligands in transition metal catalysis, demonstrating enhanced catalytic activity and selectivity compared to traditional ligands.
Biochemical Research
Enzyme Mechanism Studies:
this compound is investigated for its potential role in studying enzyme mechanisms and interactions due to its ability to form stable adducts with biomolecules. This property allows researchers to probe enzyme activity and function more effectively .
Case Study:
Research involving this compound has revealed insights into enzyme inhibition mechanisms, providing a deeper understanding of biochemical pathways relevant to drug development.
Summary Table of Applications
Mechanism of Action
Lysergic acid diethylamide exerts its effects primarily through the serotonin system. It binds to and activates the 5-hydroxytryptamine subtype 2A receptor (5-HT2A), leading to altered neurotransmission and changes in perception . The compound also interacts with other receptors, including dopamine and glutamate receptors, contributing to its complex effects on the brain .
Comparison with Similar Compounds
Lysergic acid diethylamide is part of a class of compounds known as lysergamides. Similar compounds include:
1-acetyl-LSD (ALD-52): Structurally similar to lysergic acid diethylamide but with different pharmacological properties.
N-ethyl-N-cyclopropyl lysergamide (ECPLA): Another lysergamide with high affinity for serotonin receptors.
3,4-methylenedioxy-methamphetamine (MDMA): Although not a lysergamide, it shares some psychotropic effects with lysergic acid diethylamide.
Lysergic acid diethylamide is unique in its potency and the breadth of its psychological effects, making it a valuable tool for scientific research and a subject of ongoing interest in the fields of psychiatry and neuroscience .
Biological Activity
Cyclopentanone oxime is an organic compound derived from cyclopentanone through the reaction with hydroxylamine. This compound has garnered attention for its diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables to illustrate its potential applications in medicine and pharmacology.
Synthesis of this compound
This compound can be synthesized through a reaction between cyclopentanone and hydroxylamine hydrochloride under mild conditions. The general reaction can be represented as follows:
This synthesis typically yields moderate to good results, with spectroscopic data confirming the formation of the oxime as a single conformational isomer .
Anticancer Activity
Recent studies have demonstrated that this compound and its derivatives exhibit significant anticancer properties. For instance, cyclopentanone-based oxime derivatives have been shown to induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and oxidative stress induction. A notable study indicated that these compounds were more effective than some conventional chemotherapeutics in inhibiting cancer cell growth .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound derivatives on different cancer cell lines, including HeLa and MGC7901. The results are summarized in Table 1.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HeLa | 10.5 | Induction of apoptosis via caspase activation |
Cyclopentanone Derivative A | MGC7901 | 8.3 | Cell cycle arrest at G2/M phase |
Cyclopentanone Derivative B | HCT116 | 12.0 | ROS production leading to oxidative stress |
Antibacterial and Antifungal Activity
This compound has also been studied for its antibacterial and antifungal properties. Research indicates that it exhibits inhibitory effects against several pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Table 2: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Candida albicans | 25 |
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various models. Studies show that it can reduce inflammatory markers and cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases .
The biological activities of this compound are attributed to several mechanisms:
- Induction of Apoptosis : The compound activates intrinsic apoptotic pathways, evidenced by increased caspase-3 activity and cytochrome C release.
- Cell Cycle Arrest : this compound derivatives can cause cell cycle arrest at different phases, particularly G2/M.
- Oxidative Stress Induction : Increased production of reactive oxygen species (ROS) leads to cellular damage and apoptosis.
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for producing cyclopentanone oxime, and how do reaction conditions influence yield?
this compound is typically synthesized via the condensation of cyclopentanone with hydroxylamine hydrochloride under acidic or basic conditions. A one-pot method using cyclopentanone (11.9 mmol) and hydroxylamine hydrochloride in ethanol at reflux for 2–4 hours yields 87% of the product . Optimization involves pH control (e.g., sodium acetate buffer) and temperature modulation to suppress side reactions like over-oximation. Reaction efficiency can be monitored via thin-layer chromatography (TLC) or NMR spectroscopy .
Q. How can spectroscopic methods (NMR, IR) be used to confirm the structure and purity of this compound?
- <sup>1</sup>H NMR : this compound exhibits characteristic peaks at δ 8.44 ppm (broad singlet, oxime -NH) and δ 2.46–1.70 ppm (cyclopentyl protons). The absence of a carbonyl peak (typically δ ~210 ppm for cyclopentanone) confirms complete conversion .
- <sup>13</sup>C NMR : Peaks at δ 167.7 ppm (C=N) and δ 24.7–31.0 ppm (cyclopentyl carbons) are diagnostic .
- IR : A strong absorption band near 3200 cm<sup>−1</sup> (-NH stretch) and 1640 cm<sup>−1</sup> (C=N stretch) confirms oxime formation .
Q. What are the key safety considerations when handling this compound in laboratory settings?
this compound may release toxic fumes (e.g., NOx) under acidic or high-temperature conditions. Use fume hoods, nitrile gloves (EN374 standard), and avoid contact with sulfuric acid, which can trigger exothermic decomposition . Safety protocols should align with OSHA guidelines for oxime handling.
Advanced Research Questions
Q. How does this compound participate in coordination chemistry, and what are its applications in metal complex synthesis?
this compound acts as a bidentate ligand, coordinating via the oxime nitrogen and adjacent oxygen. For example, trans-[PtCl2(this compound)2] complexes are synthesized by reacting K2PtCl4 with this compound in ethanol. These complexes are studied for their anticancer properties, with stability and reactivity influenced by ligand stereoelectronic effects .
Q. What mechanistic insights explain the formation of cyclohexanone oxime as a byproduct in reactions involving this compound and thiols?
Under basic conditions (e.g., NaOH/MeOH), this compound reacts with thiols (e.g., glutathione) via nucleophilic attack at the C=N bond, leading to ring expansion. For instance, cyclohexanone oxime forms as a major product (4:5 ratio) due to thiol-mediated rearrangement, as confirmed by <sup>13</sup>C NMR and HPLC . Competing pathways (e.g., hydrolysis vs. nucleophilic substitution) depend on pH and solvent polarity.
Q. How does stereochemistry influence the reactivity and stability of this compound derivatives?
this compound exhibits restricted rotation around the C=N bond, leading to syn/anti isomerism. Syn isomers are typically more stable due to intramolecular hydrogen bonding. Stereochemical effects are critical in determining reaction outcomes, such as selectivity in Beckmann rearrangements or metal-ligand interactions .
Q. What are the challenges in scaling up this compound synthesis while maintaining high purity (>98%)?
Scaling up requires addressing:
- Solvent selection : Ethanol or methanol is preferred for solubility and easy removal.
- Byproduct control : Hydroxylamine excess must be optimized to minimize unreacted cyclopentanone.
- Purification : Recrystallization from ethyl acetate/hexane mixtures improves purity. Purity is verified via GC-MS or elemental analysis .
Q. Methodological Guidance
Q. How can researchers resolve contradictions in reported reaction yields or spectroscopic data for this compound?
Discrepancies often arise from variations in reaction conditions (e.g., solvent, temperature) or analytical methods. To reconcile
- Replicate experiments using standardized protocols (e.g., IUPAC guidelines).
- Cross-validate results with multiple techniques (e.g., NMR, X-ray crystallography) .
- Perform kinetic studies to identify rate-limiting steps or side reactions.
Q. What experimental strategies can isolate this compound from complex reaction mixtures?
- Liquid-liquid extraction : Use dichloromethane to separate the oxime from aqueous byproducts.
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent effectively isolates the product.
- Crystallization : Slow cooling of a saturated ethanol solution yields high-purity crystals .
Q. How can computational chemistry (e.g., DFT calculations) predict this compound’s reactivity in novel reactions?
Density Functional Theory (DFT) models simulate electronic properties (e.g., HOMO-LUMO gaps) and transition states. For example, calculations at the B3LYP/6-31G* level predict favorable nucleophilic attack at the oxime nitrogen, guiding experimental design for functionalization reactions .
Properties
IUPAC Name |
N-cyclopentylidenehydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c7-6-5-3-1-2-4-5/h7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNXYFLJZILPEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NO)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020363 | |
Record name | Cyclopentanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-28-5 | |
Record name | Cyclopentanone, oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1192-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyclopentanone oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentanone oxime | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3164 | |
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Record name | Cyclopentanone, oxime | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclopentanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020363 | |
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Record name | Cyclopentanone oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.409 | |
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Record name | CYCLOPENTANONE OXIME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QY3BV00PCY | |
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Retrosynthesis Analysis
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